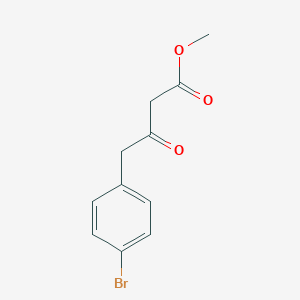![molecular formula C18H15F2N3 B188621 9-fluoro-6-(4-fluorophenyl)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine CAS No. 77796-09-9](/img/structure/B188621.png)
9-fluoro-6-(4-fluorophenyl)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-fluoro-6-(4-fluorophenyl)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine is a chemical compound that belongs to the benzazepine class of drugs. It is commonly referred to as FLX or F15599. This chemical compound has been the subject of scientific research due to its potential therapeutic applications.
Mechanism Of Action
The exact mechanism of action of 9-fluoro-6-(4-fluorophenyl)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine is not fully understood. It is believed to act as a selective agonist for the dopamine D3 receptor and the serotonin 5-HT1A receptor. It has also been found to have an effect on the GABAergic system.
Biochemical And Physiological Effects
9-fluoro-6-(4-fluorophenyl)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine has been found to have several biochemical and physiological effects. It has been found to increase the release of dopamine in the prefrontal cortex and the nucleus accumbens. It has also been found to increase the release of serotonin in the hippocampus. It has been found to have an effect on the GABAergic system, leading to an increase in GABA release.
Advantages And Limitations For Lab Experiments
The advantages of using 9-fluoro-6-(4-fluorophenyl)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine in lab experiments include its selectivity for the dopamine D3 receptor and the serotonin 5-HT1A receptor. Its anxiolytic, antidepressant, and antipsychotic properties make it a potential candidate for the treatment of anxiety disorders, depression, and schizophrenia. The limitations of using this compound in lab experiments include its complex synthesis method and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the research on 9-fluoro-6-(4-fluorophenyl)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine. One potential direction is to study its potential use in the treatment of addiction. It has been found to reduce drug-seeking behavior in animal models of addiction. Another potential direction is to study its potential use in the treatment of Parkinson's disease. It has been found to have neuroprotective effects in animal models of Parkinson's disease. Further research is needed to fully understand the potential therapeutic applications of this compound.
Synthesis Methods
The synthesis of 9-fluoro-6-(4-fluorophenyl)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine involves a multi-step process. The first step involves the reaction of 4-fluoroaniline with formic acid to form 4-fluoroacetanilide. This is followed by the reaction of 4-fluoroacetanilide with 3,4-dihydro-2H-pyran to form 4-fluoro-3-(3,4-dihydro-2H-pyran-2-yl)aniline. The final step involves the reaction of 4-fluoro-3-(3,4-dihydro-2H-pyran-2-yl)aniline with 2-bromo-3-fluorobenzoyl chloride to form 9-fluoro-6-(4-fluorophenyl)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine.
Scientific Research Applications
9-fluoro-6-(4-fluorophenyl)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine has been the subject of scientific research due to its potential therapeutic applications. It has been found to have anxiolytic, antidepressant, and antipsychotic properties. It has been studied for its potential use in the treatment of anxiety disorders, depression, and schizophrenia.
properties
CAS RN |
77796-09-9 |
|---|---|
Product Name |
9-fluoro-6-(4-fluorophenyl)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine |
Molecular Formula |
C18H15F2N3 |
Molecular Weight |
311.3 g/mol |
IUPAC Name |
9-fluoro-6-(4-fluorophenyl)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine |
InChI |
InChI=1S/C18H15F2N3/c1-11-21-22-18-9-8-15(12-2-4-13(19)5-3-12)16-7-6-14(20)10-17(16)23(11)18/h2-7,10,15H,8-9H2,1H3 |
InChI Key |
RPSFTORJNMCMSR-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1C3=C(C=CC(=C3)F)C(CC2)C4=CC=C(C=C4)F |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=CC(=C3)F)C(CC2)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



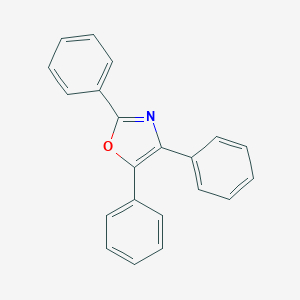
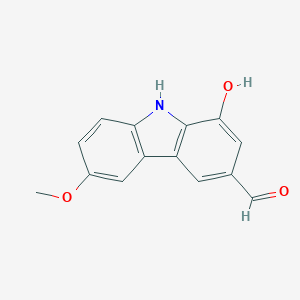
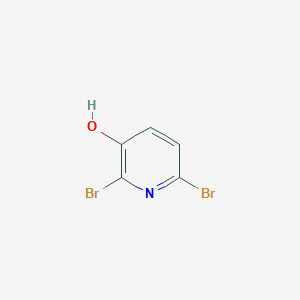
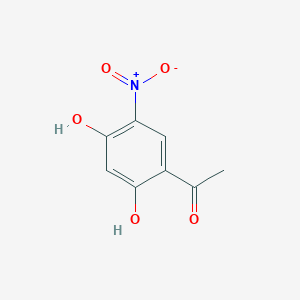
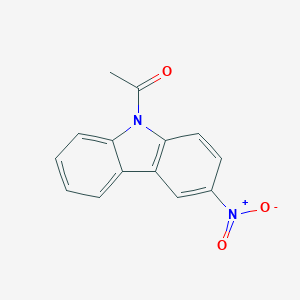
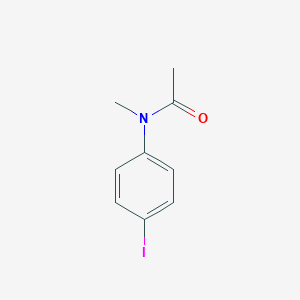
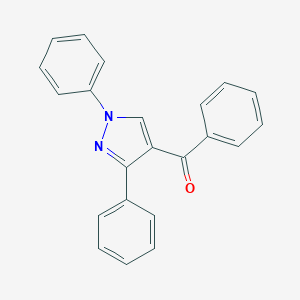
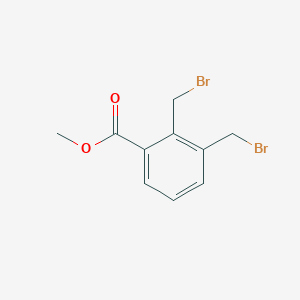
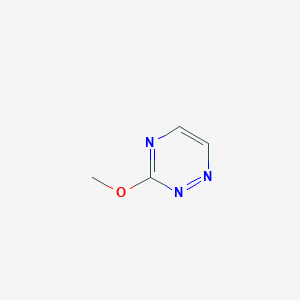
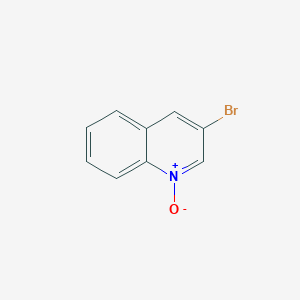
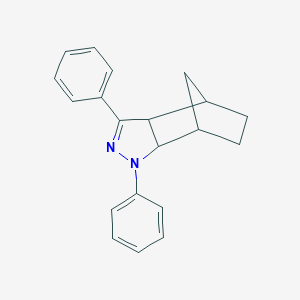
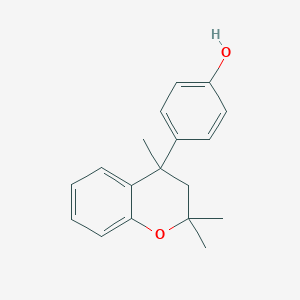
![Pyrido[2,3-b]pyrazin-6-amine](/img/structure/B188559.png)
